molecular formula C20H13ClN2O2S B2582820 Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate CAS No. 478080-47-6

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate

Cat. No.: B2582820
CAS No.: 478080-47-6
M. Wt: 380.85
InChI Key: VRAMBWZLTKQABU-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate is a complex organic compound with a molecular formula of C20H13ClN2O2S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a cyano group, and a pyridinyl group, all connected through a sulfanyl linkage to a benzenecarboxylate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-2-pyridine. This intermediate is then reacted with thiophenol to introduce the sulfanyl group, followed by esterification with methyl benzoate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-(4-fluorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
  • Methyl 2-{[4-(4-bromophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
  • Methyl 2-{[4-(4-methylphenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate

Uniqueness

Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c1-25-20(24)16-4-2-3-5-18(16)26-19-17(12-22)15(10-11-23-19)13-6-8-14(21)9-7-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAMBWZLTKQABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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